Micromelone A
Description
Micromelone A is a macrocyclic organic compound hypothesized to belong to the cryptophane family, characterized by its cage-like structure formed by two cyclotriveratrylene (CTV) units linked by three alkyl chains. Cryptophane-A, for instance, is renowned for its high affinity for small hydrophobic molecules like chloromethane, as demonstrated by nuclear magnetic resonance (NMR) and X-ray crystallography studies . By extrapolation, this compound may exhibit similar encapsulation properties but with distinct selectivity or stability due to variations in cavity size or functional groups.
Properties
Molecular Formula |
C22H36O7 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(9-acetyloxy-4,6,8-trimethyl-3,7-dioxoundecan-5-yl) 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C22H36O7/c1-9-17(24)12(4)21(29-22(27)13(5)18(25)10-2)15(7)20(26)14(6)19(11-3)28-16(8)23/h12-15,19,21H,9-11H2,1-8H3 |
InChI Key |
BXPUQZCMXTUGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(=O)C(C)C(C(C)C(=O)CC)OC(=O)C(C)C(=O)CC)OC(=O)C |
Synonyms |
micromelone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Micromelone A can be compared to two structurally related compounds: Cryptophane-A and Cyclotriveratrylene (CTV) .
Key Research Findings
- Cryptophane-A : Exhibits enantioselective binding for chloromethane, with binding kinetics influenced by solvent polarity . NMR studies reveal rapid guest exchange rates (<1 ms), making it suitable for real-time sensing applications .
- CTV : Lacks the bridging chains of cryptophanes, resulting in a smaller cavity and weaker guest interactions. Its primary use is as a precursor for cryptophane synthesis .
Analytical Differentiation
- HPLC Purity : this compound’s synthesis would require rigorous HPLC validation (e.g., >95% purity) per standard protocols for macrocycles . Cryptophane-A, in contrast, often requires chiral columns due to its stereoisomerism .
- NMR Spectroscopy : this compound’s proton environment would differ from Cryptophane-A due to altered bridging groups, as seen in δ 3.5–4.0 ppm (methoxy) and δ 1.2–1.8 ppm (alkyl chain) regions .
- Mass Spectrometry : High-resolution MS would distinguish this compound (m/z ~726) from Cryptophane-A (m/z ~600) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
